molecular formula C12H8N2O3 B2738808 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione CAS No. 91377-59-2

2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione

Cat. No.: B2738808
CAS No.: 91377-59-2
M. Wt: 228.207
InChI Key: MEPXCSBNWRSVLX-UHFFFAOYSA-N
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Description

2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline-1,3-dione core attached to a 5-methylisoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react 3-amino-5-methylisoxazole with phthalic anhydride in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate imide, which subsequently cyclizes to form the desired isoindoline-1,3-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solventless reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline-1,3-dione compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-methylisoxazole ring enhances its reactivity and potential for functionalization, making it a versatile scaffold for the development of novel compounds with diverse applications .

Properties

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c1-7-6-10(13-17-7)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPXCSBNWRSVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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